Home > Products > Screening Compounds P73315 > 2-methoxy-5-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
2-methoxy-5-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol -

2-methoxy-5-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

Catalog Number: EVT-3685784
CAS Number:
Molecular Formula: C23H19N3O5
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid

Compound Description: This compound is a novel crystal of a zwitterionic molecule. The invention focuses on methods for making the zwitterion of 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid. [, , , , , ]

4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol

Compound Description: This compound's crystal structure reveals that the 5-chlorophenol ring and the imidazole ring are nearly coplanar. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives (10a-h)

Compound Description: These derivatives are a novel series of compounds synthesized through a multi-step process involving T3P-catalyzed amide bond formation. The compounds were characterized using various analytical techniques, including 1H & 13C NMR and LCMS. []

2-Methoxy-4-[3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Compound Description: This compound's crystal structure shows a pyrazole ring adopting an envelope conformation. The molecule features intermolecular hydrogen bonding interactions, including O–H⋯N and C—H⋯O, leading to the formation of dimers and slabs within the crystal lattice. []

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives

Compound Description: These derivatives are synthesized using a novel protocol involving Cu(I)-catalyzed azide-alkyne cycloaddition and palladium-catalyzed arylthioallylation. This synthetic approach avoids using toxic diphenyldiazomethane. []

2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol (1) and Its Aminomethyl Derivatives (2a-e)

Compound Description: These compounds were synthesized and evaluated for their anti-inflammatory activity using a heat-induced protein denaturation technique. The aminomethyl derivatives, especially those with dimethylaminomethyl, diethylaminomethyl, and pyrrolidinomethyl moieties (2a, 2c, and 2e), exhibited higher activity than the parent compound (1) and the standard drug diclofenac sodium. []

2-Methoxy-6-[(3-Alkyl/Aryl-4,5-Dihydro-1H-1,2,4-Triazol-5-one-4-yl)-Azomethin]-Phenyl p-Nitrobenzoates (4)

Compound Description: Synthesized by reacting 3-Alkyl/Aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones (2) with 2-(p-nitrobenzoxy)-3-methoxybenzaldehyde (3), these compounds were further characterized by acetylation to yield N-acetyl derivatives. These compounds were characterized and their in vitro antibacterial activities were screened against various bacteria. Additionally, potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents was performed to determine their acidic properties. []

2-Methoxy-6-[(3-(p-Methylbenzyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)-azomethin]-phenyl Benzoate

Compound Description: This compound was studied using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set to determine its molecular structure, electronic properties, and spectral characteristics (FT-IR, 1H-NMR, and 13C-NMR). The study also involved the calculation of thermodynamic properties, dipole moments, and molecular electrostatic potential (MEP) to understand its chemical behavior. []

2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate

Compound Description: This molecule's structure and properties were investigated using DFT calculations with B3LYP and B3PW91 methods. Theoretical calculations of NMR (1H and 13C) and IR spectra were compared with experimental data to validate the theoretical methods. The study also explored electronic properties, including HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP), to understand its chemical behavior. []

3-Chloro-N-(2-((2-Dimethylamino) Ethyl)(Methyl) Amino)-4-Methoxy-5-((4-(1-Methyl-1H-Indol-3-Yl) Pyrimidin-2-Yl) Amino) Phenyl) Propanamide

Compound Description: This compound is a potential genotoxic impurity found in Osimertinib Mesylate, an antineoplastic agent. An ultra-performance liquid chromatographic method with QDa detection was developed to quantify this impurity at trace levels in the drug substance. []

(E)-(4-imidazol-1-yl-phenyl)-(2-methoxy-benzylidene)-amine monohydrate

Compound Description: The crystal structure of this compound has been determined using X-ray diffraction analysis. It crystallizes in the monoclinic system with the space group P21/c. The structural details provide valuable insights into its molecular conformation and packing arrangement. []

2-(5-(5-(4-Substituted phenyl)-2-(5-methoxy-2H-chromen-3-yl)-1H-imidazol-1-yl)alkyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Derivatives

Compound Description: These derivatives were synthesized using both conventional and microwave irradiation methods. The study aimed to develop an efficient and eco-friendly synthetic route for these compounds. The synthesized derivatives were characterized using IR, NMR, and mass spectrometry. In vitro antimicrobial activity against a panel of bacteria (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumonia) and fungi (Aspergillus niger, Aspergillus flavus, Fusarium oxysporum) was evaluated, revealing that compounds 8a, 8d, 8e, and 8h displayed significant antimicrobial activity against the tested microorganisms. []

2-Methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-iminomethyl] Phenyl Benzoate

Compound Description: The theoretical features of this Schiff base compound were studied using DFT with the B3LYP/6-311G(d) basis set. The study focused on calculating IR, 1H-NMR, 13C-NMR, and UV-Vis spectral data, as well as dipole moments, HOMO-LUMO energy gaps, and thermodynamic properties. []

2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol

Compound Description: This compound's crystal structure reveals that the central imidazole ring is non-coplanar with the o-nitrobenzene ring and the phenyl substituents, forming dihedral angles of 77.34 (6), 12.56 (6), and 87.04 (6) degrees, respectively. The molecule exhibits weak intramolecular C—H⋯π interactions, and intermolecular O—H⋯N hydrogen bonds link the molecules into chains along the b-axis direction in the crystal lattice. []

Ethyl 2-[[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetate

Compound Description: This compound can be synthesized using both microwave-mediated combinatorial chemistry and conventional methods. Its structure, determined through X-ray crystallography, reveals key intermolecular interactions, including N(imid)-H…O(nitro) and N(imid)-H…O[double bond]C hydrogen bonds. []

4-(5-(2-(Substituted)-4-oxothiazolidin-3-yl)-1,3,4-thiadiazol-2-yl)-phenyl-acetate Derivatives (10a-y)

Compound Description: Synthesized from salicaldehyde, this novel series of compounds was characterized and evaluated for anticancer and antimicrobial activity. Compounds with specific substitutions on the thiazolidinone ring demonstrated promising anticancer activity against MCF-7 (breast cancer) and HeLa (cervical carcinoma) cell lines. Additionally, some derivatives exhibited significant activity against bacterial (B. subtilis, S. aureus) and fungal (C. albicans) strains. []

Iridium(III) Cyclometalated Complexes (Ir1–Ir4)

Compound Description: These complexes, incorporating 4-trifluoromethylphenylpyridine as the main ligand and 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ancillary ligands, are green phosphors with varying photoluminescence quantum efficiency yields. Notably, complex Ir4, with 2-(5-pentafluorophenyl-1,3,4-oxadiazol-2-yl)-phenol as the ancillary ligand, demonstrated superior performance in organic light-emitting diodes (OLEDs), achieving a high peak current efficiency and external quantum efficiency. []

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (3a-h) and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h)

Compound Description: These two series of compounds were synthesized and their biological activities were assessed. The results revealed that derivatives containing chlorine substituents displayed higher toxicity towards the tested bacteria, highlighting the impact of structural modifications on their biological profiles. []

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one Derivatives (8a-j)

Compound Description: These derivatives were synthesized and evaluated for their antibacterial activity. Notably, compounds 8d and 8f demonstrated enhanced activity against Gram-negative bacteria compared to the control drug gentamycin, indicating their potential as antibacterial agents. []

7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

Compound Description: This compound is a potent and selective transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitor. It shows good enzyme inhibitory activity (IC50 = 4.8 nM) and inhibits TGF-β-induced Smad2/3 phosphorylation in cells (IC50 = 17 nM). The introduction of a methoxy group to the benzothiazole ring and the non-planar conformation between the imidazole and thiazole rings contribute to its good solubility. Topical application of TASP0382088 significantly inhibited Smad2 phosphorylation in mouse skin. []

5-methoxy-2-(5-H/Me/F/Cl/Br/NO2/OMe-1H-benzimidazol-2-yl)-phenols (HL1–HL7) and their ZnCl2 Complexes

Compound Description: These compounds were synthesized and characterized to investigate their spectral properties and antimicrobial activity. The ligands exhibited dual or triple fluorescence, while the ZnCl2 complexes showed dual or single fluorescence with a blue shift. The compounds with Cl, Br, and NO2 groups showed increased antimicrobial activity against S. aureus, E. faecalis, and C. albicans. []

5-Methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}Phenol

Compound Description: This Schiff base compound was synthesized and characterized using IR, 1H NMR, and X-ray crystallography, revealing its structure and conformation. []

4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Compound Description: This compound's crystal structure, determined using X-ray diffraction, revealed the presence of solvent-accessible voids within the crystal lattice. []

Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293)

Compound Description: This compound was synthesized using a convergent four-step route that featured the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition. []

2-(Benzo[d]thiazol-2-yl) phenyl-4-nitrophenyl Alkyl/Aryl Substituted Phosphoramidate Derivatives (7a-j)

Compound Description: This series of phosphoramidate derivatives was synthesized and characterized. Evaluation of their antimicrobial activity revealed promising inhibition against bacterial strains for compounds 7e, 7f, and 7j. Additionally, compounds 7c, 7e, and 7i demonstrated significant activity against A. niger and C. albicans, with MIC values in the range of 10.0–15.0 µg/mL. []

(S)-2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate ((S)-NZ-105)

Compound Description: This compound, synthesized through fractional crystallization, exhibited calcium antagonism activity. X-ray diffraction analysis confirmed that the pharmacological activity resided in the S isomer. []

28. methanone

Compound Description: This compound's crystal structure reveals a gauche conformation for the thiophene ring and a disordered -CF3 group. The absence of disorder in the thiophene ring allows one of its carbon atoms to participate in an intermolecular C—H⋯O hydrogen bond, forming a C(5) chain graph-set motif. An intramolecular C—H⋯N hydrogen bond is also observed. []

2-Methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols (HLx; x = 1―4)

Compound Description: This series of ligands and their complexes with transition metals (Fe(N03)3, Cu(NO3)2, AgNO3, and Zn(NO3)2) were synthesized and characterized. The study focused on investigating their antibacterial activity and minimum inhibitory concentration (MIC) against various bacteria. Results showed that HL1 and HL3, along with their Cu(II) and Zn(II) complexes, exhibited activity against Gram-positive bacteria. []

2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

Compound Description: This compound, a potent BACE1 inhibitor, was efficiently synthesized using a new method that includes a Friedel-Crafts reaction, DMSO-mediated oxidation, aminohydantoin formation, and a Suzuki coupling. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

Compound Description: This compound is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. In rats, it is metabolized to a dihydrohydroxy-S-glutathionyl conjugate, which is further metabolized to cysteinylglycine and cysteinyl conjugates. The dihydrohydroxy-S-glutathionyl conjugate can be reduced back to MK-0767 by rat intestinal microflora. []

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 is a selective, nonpeptide vasopressin V1b receptor antagonist with nanomolar affinity for the receptor. It exhibits potent inhibition of arginine vasopressin (AVP)-induced calcium increase in cells expressing V1b receptors and effectively blocks AVP-induced corticotropin release in vivo. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

Compound Description: Developed as a 5-lipoxygenase (5-LO) inhibitor, this compound shows potent in vivo activity. Its improved metabolic stability, compared to its predecessor CJ-12,918, resulted in fewer metabolites, enhanced bioavailability, and a more favorable toxicological profile. []

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812)

Compound Description: This compound is a potent and selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGlu2). Radiolabeled with carbon-11, it shows promise as a positron emission tomography (PET) ligand for imaging mGlu2 in the brain. []

1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (27h, TAK-063)

Compound Description: This compound is a highly potent and selective phosphodiesterase 10A (PDE10A) inhibitor with favorable pharmacokinetic properties, including good brain penetration. It increases striatal cAMP and cGMP levels and effectively suppresses PCP-induced hyperlocomotion in mice, suggesting potential for treating schizophrenia. []

4-(2-Hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates

Compound Description: These compounds represent a new triazafulvalene system and were synthesized through a multi-step procedure involving a [2+2] cycloaddition, substitution, and alkylation reactions. []

4-Methoxy-2-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)-phenols (HLX; X=1-4) and Their Transition Metal Complexes

Compound Description: This study focused on the synthesis, characterization, and antibacterial evaluation of these ligands and their complexes with Fe(NO3)3, Cu(NO3)2, AgNO3, and Zn(NO3)2. The compounds demonstrated varying degrees of antibacterial activity against a range of bacteria, including S. epidermidis, S. aureus, and B. subtilis. []

Properties

Product Name

2-methoxy-5-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

IUPAC Name

2-methoxy-5-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

Molecular Formula

C23H19N3O5

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C23H19N3O5/c1-30-19-11-9-16(26(28)29)13-17(19)22-21(14-6-4-3-5-7-14)24-23(25-22)15-8-10-20(31-2)18(27)12-15/h3-13,27H,1-2H3,(H,24,25)

InChI Key

KGNWERYRFMCZEN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CC(=C(C=C3)OC)O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CC(=C(C=C3)OC)O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.